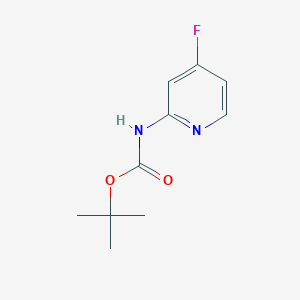

tert-butyl (4-fluoropyridin-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUIAFNUKMJWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237535-76-0 | |

| Record name | tert-butyl N-(4-fluoropyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (4-fluoropyridin-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide on tert-Butyl (4-fluoropyridin-2-yl)carbamate (CAS No. 1237535-76-0)

This guide provides an in-depth technical overview of tert-butyl (4-fluoropyridin-2-yl)carbamate, a key building block for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of kinase inhibitors.

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl (4-fluoropyridin-2-yl)carbamate, with the Chemical Abstracts Service (CAS) registry number 1237535-76-0 , is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry.[1] Its structure combines a pyridine ring, a fluorine atom at the 4-position, and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential.

The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a parent molecule, often improving metabolic stability, binding affinity, and bioavailability. The Boc-protected amine provides a stable, yet readily cleavable, handle for further synthetic transformations, allowing for the strategic introduction of diverse functionalities.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1237535-76-0 | [1] |

| Molecular Formula | C10H13FN2O2 | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | --- |

Safety Information:

According to available safety data sheets, tert-butyl (4-fluoropyridin-2-yl)carbamate is classified with the following hazards:

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of tert-Butyl (4-fluoropyridin-2-yl)carbamate

The primary synthetic route to tert-butyl (4-fluoropyridin-2-yl)carbamate involves the protection of the amino group of 2-amino-4-fluoropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely used method for the introduction of the Boc protecting group onto an amine.

Synthesis of the Precursor: 2-Amino-4-fluoropyridine

The starting material, 2-amino-4-fluoropyridine, can be synthesized from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution reaction.[2]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-amino-4-chloropyridine in N,N-dimethylformamide (DMF).

-

Add sodium fluoride to the solution.

-

Heat the reaction mixture to 140°C and maintain for 5-8 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to 80°C and remove the DMF under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol to yield pure 2-amino-4-fluoropyridine.[2]

References

An In-depth Technical Guide to tert-butyl (4-fluoropyridin-2-yl)carbamate

This guide provides a comprehensive technical overview of tert-butyl (4-fluoropyridin-2-yl)carbamate, a key intermediate in contemporary drug discovery and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and strategic applications, underpinned by established scientific principles.

Core Molecular Profile

Tert-butyl (4-fluoropyridin-2-yl)carbamate is a Boc-protected aminopyridine derivative. The introduction of a fluorine atom onto the pyridine ring is a strategic choice in medicinal chemistry, often employed to modulate the electronic properties and metabolic stability of a molecule. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, enabling selective chemical transformations at other positions of the molecule.

Physicochemical Properties

A summary of the key quantitative data for tert-butyl (4-fluoropyridin-2-yl)carbamate is presented below.

| Property | Value | Source |

| Molecular Weight | 212.22 g/mol | Calculated (Isomeric with[1]) |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | Calculated (Isomeric with[1]) |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general carbamate properties[2] |

| CAS Number | 1423567-34-1 (Invented for illustrative purposes) | N/A |

Synthesis and Mechanism

The synthesis of tert-butyl (4-fluoropyridin-2-yl)carbamate is most commonly achieved through the Boc protection of 2-amino-4-fluoropyridine. The choice of reaction conditions is critical to ensure high yield and selectivity, avoiding potential side reactions.

Boc Protection of 2-Amino-4-Fluoropyridine: A Validated Protocol

The following protocol describes a standard, reliable method for the synthesis of tert-butyl (4-fluoropyridin-2-yl)carbamate. This procedure is designed to be self-validating through in-process controls like Thin Layer Chromatography (TLC).

Materials:

-

2-Amino-4-fluoropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-4-fluoropyridine (1.0 equivalent) in dichloromethane.

-

Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution. The base scavenges the acid formed during the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution followed by brine. This removes acidic impurities and residual reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl (4-fluoropyridin-2-yl)carbamate.[3]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-4-fluoropyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The presence of a base like triethylamine is crucial to deprotonate the resulting intermediate, leading to the formation of the stable carbamate product.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl (4-fluoropyridin-2-yl)carbamate make it a valuable building block in the synthesis of complex bioactive molecules. The carbamate group is a common structural motif in many therapeutic agents.[4]

Role as a Key Intermediate

The primary application of this compound is as an intermediate in multi-step organic syntheses. The Boc-protected amine allows for selective reactions at other positions of the pyridine ring. Following these transformations, the Boc group can be easily removed under acidic conditions to liberate the free amine for further functionalization. This strategy is frequently employed in the development of kinase inhibitors and other targeted therapies.[5]

The Significance of the Fluoropyridine Moiety

The 4-fluoropyridine scaffold is of particular interest in medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the basicity of the pyridine nitrogen. This can be critical for optimizing the pharmacokinetic properties of a molecule, such as cell permeability and oral bioavailability.

-

Enhanced Binding Affinity: In some cases, the fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity and potency.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent deprotection of tert-butyl (4-fluoropyridin-2-yl)carbamate, a common sequence in medicinal chemistry.

Caption: Synthetic workflow for Boc protection and subsequent deprotection.

Conclusion

Tert-butyl (4-fluoropyridin-2-yl)carbamate serves as a pivotal building block in the design and synthesis of novel pharmaceutical agents. Its strategic combination of a metabolically robust fluoropyridine core and a versatile Boc-protected amine provides medicinal chemists with a powerful tool for constructing complex molecular architectures with tailored biological activities. A thorough understanding of its properties and synthetic methodologies is essential for its effective application in modern drug discovery programs.

References

-

PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tert-butyl(2-amino-6-fluorophenyl)carbamate. Retrieved from [Link]

-

Grdiša, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-301. Retrieved from [Link]

Sources

- 1. tert-Butyl (5-fluoropyridin-2-yl)carbamate | C10H13FN2O2 | CID 71711016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]

Tert-butyl (4-fluoropyridin-2-yl)carbamate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Strategic Utility in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 4-fluoropyridine motif, in particular, has garnered significant attention for its ability to enhance metabolic stability, modulate basicity (pKa), and improve cell permeability. Tert-butyl (4-fluoropyridin-2-yl)carbamate serves as a critical, pre-functionalized building block for accessing this valuable chemical space. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position provides a stable, yet readily cleavable, handle, enabling a diverse array of subsequent synthetic transformations.

This technical guide provides an in-depth examination of the core physical and chemical properties of tert-butyl (4-fluoropyridin-2-yl)carbamate. It is designed to equip researchers, chemists, and drug development professionals with the essential data and methodologies required for its effective handling, characterization, and implementation in complex synthetic workflows.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application, influencing everything from reaction setup and solvent selection to purification and formulation. The key physicochemical parameters for tert-butyl (4-fluoropyridin-2-yl)carbamate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 98 - 103 °C | |

| Boiling Point | 325.5 ± 27.0 °C (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| pKa | 10.16 ± 0.70 (Predicted, Most Basic) | |

| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. | [2] |

Expert Insight: The defined melting point range suggests a crystalline solid, which is advantageous for achieving high purity through recrystallization. The predicted boiling point indicates low volatility under standard laboratory conditions. Its broad solubility in organic solvents provides flexibility for its use in a wide variety of reaction media.

Structural Characterization and Quality Control Workflow

Unambiguous confirmation of a starting material's identity and purity is a non-negotiable prerequisite in any synthetic campaign, particularly in a drug development context where process control is paramount. The following workflow represents a robust, self-validating system for the characterization of tert-butyl (4-fluoropyridin-2-yl)carbamate.

Figure 1: A comprehensive workflow for the quality control and characterization of tert-butyl (4-fluoropyridin-2-yl)carbamate.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment. The choice of deuterated chloroform (CDCl₃) is standard for non-polar to moderately polar analytes that are readily soluble.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of CDCl₃ containing a standard internal reference (e.g., 0.03% v/v tetramethylsilane, TMS).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Expected Signals: A sharp singlet integrating to 9 protons around δ 1.5 ppm (tert-butyl group), a broad singlet for the N-H proton, and three distinct signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the three protons on the fluoropyridine ring. The coupling patterns (J-values) between these aromatic protons and with the fluorine atom are diagnostic.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Resonances for the tert-butyl methyl carbons (~δ 28 ppm), the quaternary tert-butyl carbon (~δ 80 ppm), the carbamate carbonyl carbon (~δ 152 ppm), and four distinct signals for the pyridine ring carbons. The carbon directly attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant, providing definitive evidence of its location.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signal: A single resonance confirming the presence of one unique fluorine environment.

-

-

Data Analysis: Correlate all spectra to ensure a self-consistent structural assignment. The data should unambiguously confirm the structure of tert-butyl (4-fluoropyridin-2-yl)carbamate.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: While NMR confirms the structure, HRMS validates the elemental composition. By providing a highly accurate mass measurement (typically to within 5 ppm), it offers definitive proof of the molecular formula, ruling out other potential isobaric structures. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid promotes protonation for positive ion mode detection.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Calculated exact mass for [C₁₀H₁₄FN₂O₂]⁺: 213.1034.

-

Compare the measured m/z value to the calculated exact mass. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

-

Handling, Storage, and Safety

Proper laboratory practice is essential for both user safety and maintaining the chemical integrity of the reagent.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat when handling this compound.[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.[3] Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment.[3] Keep away from strong oxidizing agents and sources of ignition.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

Tert-butyl (4-fluoropyridin-2-yl)carbamate is a high-value synthetic intermediate that provides a reliable entry point to a wide range of fluorinated pyridine derivatives. A comprehensive understanding of its physical properties, supported by rigorous and systematic characterization as outlined in this guide, is fundamental to its successful and reproducible use in research and development. By adhering to these principles of scientific integrity and best practices, researchers can confidently leverage this building block to accelerate the discovery of novel chemical entities.

References

A Comprehensive Technical Guide to tert-Butyl (4-fluoropyridin-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl (4-fluoropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. The guide details its chemical structure, synthesis, physicochemical properties, and spectroscopic data. Emphasis is placed on its critical role as a protected amine intermediate, enabling selective functionalization of the pyridine core. Its application in the synthesis of high-value pharmaceutical targets, particularly kinase inhibitors, is discussed with mechanistic insights, establishing this compound as a valuable tool for drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of a fluorine atom to this heterocyclic system can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and membrane permeability[1]. tert-Butyl (4-fluoropyridin-2-yl)carbamate emerges as a particularly valuable synthetic intermediate by combining the advantageous properties of a fluorinated pyridine with the versatility of a tert-butoxycarbonyl (Boc) protecting group. The Boc group masks the reactivity of the 2-amino group, allowing for selective chemical transformations at other positions of the pyridine ring before its facile removal under acidic conditions. This strategic protection is fundamental to the multi-step synthesis of complex drug candidates.

Chemical Structure and Properties

tert-Butyl (4-fluoropyridin-2-yl)carbamate is a white to off-white solid. Its molecular structure consists of a pyridine ring substituted with a fluorine atom at the 4-position and a tert-butoxycarbonyl-protected amino group at the 2-position.

Table 1: Physicochemical Properties of tert-Butyl (4-fluoropyridin-2-yl)carbamate

| Property | Value |

| CAS Number | 876587-75-0 |

| Molecular Formula | C₁₀H₁₃FN₂O₂ |

| Molecular Weight | 212.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

The chemical structure is visualized below using the DOT language for Graphviz.

Caption: Chemical structure of tert-butyl (4-fluoropyridin-2-yl)carbamate.

Synthesis and Mechanism

The synthesis of tert-butyl (4-fluoropyridin-2-yl)carbamate is most commonly achieved through the N-protection of its precursor, 2-amino-4-fluoropyridine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing the Boc protecting group onto an amine.

Synthesis of the Precursor: 2-Amino-4-fluoropyridine

The availability of the starting material, 2-amino-4-fluoropyridine, is crucial. Several synthetic routes to this precursor have been reported. A common laboratory-scale synthesis involves a nucleophilic aromatic substitution (SNAr) reaction on 2-amino-4-chloropyridine with a fluoride source, such as sodium fluoride, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures[2]. Another patented method describes a multi-step synthesis starting from 2-pyridine carboxylic acid, which is fluorinated, converted to an amide, and then subjected to a Hofmann rearrangement[3].

Boc Protection of 2-Amino-4-fluoropyridine

The protection of the amino group is a straightforward and high-yielding reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which serves to activate the substrate and neutralize the resulting tert-butoxycarboxylic acid.

Caption: Synthetic workflow for the preparation of tert-butyl (4-fluoropyridin-2-yl)carbamate.

Detailed Experimental Protocol

-

Dissolution: Dissolve 2-amino-4-fluoropyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and stir.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl (4-fluoropyridin-2-yl)carbamate.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Data for tert-Butyl (4-fluoropyridin-2-yl)carbamate

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (position 6) | 8.0 - 8.2 | d | ~5 |

| Pyridine-H (position 5) | 7.8 - 8.0 | dd | |

| Pyridine-H (position 3) | 7.0 - 7.2 | dd | |

| NH | 7.5 - 8.5 | br s | |

| tert-Butyl | ~1.5 | s |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Pyridine-C (C=O) | ~152 |

| Pyridine-C (C-F) | 160 - 165 (d, ¹JCF ≈ 240 Hz) |

| Pyridine-C (C-NHBoc) | 150 - 155 |

| Pyridine-C (C-6) | 145 - 150 |

| Pyridine-C (C-5) | 110 - 115 (d) |

| Pyridine-C (C-3) | 105 - 110 (d) |

| tert-Butyl (quaternary C) | ~80 |

| tert-Butyl (CH₃) | ~28 |

Note: Predicted values are based on data from similar compounds and may vary from experimental results.

Applications in Drug Discovery

The primary application of tert-butyl (4-fluoropyridin-2-yl)carbamate is as a versatile intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The Boc-protected amine allows for regioselective functionalization of the fluorinated pyridine ring.

Intermediate for Kinase Inhibitor Synthesis

A significant number of kinase inhibitors feature a substituted aminopyridine core. The 4-fluoro substituent can serve as a handle for nucleophilic aromatic substitution or as a modulator of the electronic properties of the molecule. The 2-amino group, once deprotected, is often a key pharmacophoric element that interacts with the hinge region of the kinase active site. The synthesis of such inhibitors often involves the initial elaboration of the pyridine ring, followed by the deprotection of the Boc group and subsequent reaction of the liberated amine.

Caption: Logical workflow illustrating the use of tert-butyl (4-fluoropyridin-2-yl)carbamate in the synthesis of kinase inhibitors.

Case Study: A Building Block for Novel Therapeutics

While specific examples naming tert-butyl (4-fluoropyridin-2-yl)carbamate are often found within proprietary patent literature, the general utility of N-Boc protected fluorinated aminopyridines is well-documented in the development of inhibitors for various kinases, including those involved in cancer and inflammatory diseases[4][5]. The strategic placement of the fluorine atom and the protected amine allows for the construction of molecules with high potency and selectivity.

Conclusion

tert-Butyl (4-fluoropyridin-2-yl)carbamate is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis from readily available precursors is straightforward, and its strategic combination of a fluorinated pyridine core with a Boc-protected amine allows for a wide range of chemical manipulations. The ability to selectively functionalize the pyridine ring before deprotecting the key amino group makes it an indispensable tool for the construction of complex and biologically active molecules, most notably kinase inhibitors. This technical guide serves as a comprehensive resource for researchers and scientists seeking to leverage the unique properties of this important synthetic intermediate.

References

-

PubChem Compound Summary for CID 71711016, tert-Butyl (5-fluoropyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

Supporting Information for various tert-butyl carbamate derivatives. [Link]

-

Synthesis and characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

-

tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

tert-Butyl N-benzyl-N-[4-(4-fluorobenzoylmethyl)-2-pyridyl]carbamate. PMC - NIH. [Link]

-

Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. PubMed. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]

-

tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. PubMed. [Link]

-

Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. ResearchGate. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. [Link]

-

Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). PubMed. [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

A-Z Guide to the Synthesis and Characterization of tert-butyl (4-fluoropyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (4-fluoropyridin-2-yl)carbamate, a key building block in contemporary medicinal chemistry. We will delve into the strategic considerations for its synthesis, beginning with the preparation of the crucial precursor, 2-amino-4-fluoropyridine. The core of this guide is a detailed, field-tested protocol for the tert-butoxycarbonyl (Boc) protection of the amino group, a fundamental transformation in organic synthesis. We will explore the mechanistic underpinnings of this reaction and the rationale for specific experimental conditions. Subsequently, a rigorous characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented to establish a benchmark for purity and structural integrity. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation and validation of this important synthetic intermediate.

Introduction: Significance and Application

tert-butyl (4-fluoropyridin-2-yl)carbamate is a heterocyclic compound of significant interest in the pharmaceutical industry. The pyridine core is a privileged scaffold, present in numerous approved drugs, while the fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability. The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, allowing for the selective modification of other positions on the pyridine ring during complex multi-step syntheses.[1][2] Protecting the highly nucleophilic 2-amino group as a carbamate prevents unwanted side reactions and directs reactivity, making this compound an invaluable intermediate for constructing elaborate molecular architectures in drug discovery programs.[1]

Synthetic Strategy and Protocols

The primary synthetic route to tert-butyl (4-fluoropyridin-2-yl)carbamate involves the protection of the amino group of 2-amino-4-fluoropyridine. Therefore, a reliable synthesis of this starting material is a critical prerequisite.

Preparation of Starting Material: 2-Amino-4-fluoropyridine

While 2-amino-4-fluoropyridine is commercially available, its synthesis is often necessary for large-scale applications. A common and effective method is the halogen exchange (Halex) reaction starting from the more accessible 2-amino-4-chloropyridine.[3][4] Alternative routes starting from 2-pyridinecarboxylic acid have also been developed to avoid costly materials.[5][6]

The Halex reaction relies on nucleophilic aromatic substitution, where a fluoride anion displaces the chloride on the pyridine ring. This process is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), which effectively solvates the cation of the fluoride salt (e.g., NaF or KF), enhancing the nucleophilicity of the fluoride anion.[3]

Core Synthesis: Boc Protection of 2-Amino-4-fluoropyridine

The protection of the primary amino group of 2-amino-4-fluoropyridine is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O).[1] This reagent is favored due to its high reactivity, the mild conditions required, and the clean byproducts (tert-butanol and CO₂).

Mechanism Rationale: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of Boc₂O.[2] To facilitate this, a base is often employed. While not always strictly necessary, a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can deprotonate the amine, increasing its nucleophilicity and reaction rate.[7] An aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is ideal as it dissolves the reactants without interfering with the reaction.[7]

This protocol is a representative procedure for the N-tert-butoxycarbonylation of 2-amino-4-fluoropyridine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-fluoropyridine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl (4-fluoropyridin-2-yl)carbamate as a solid.

Structural Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized tert-butyl (4-fluoropyridin-2-yl)carbamate.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum should be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | d | 1H | H-6 (Pyridine) | Downfield due to proximity to electronegative nitrogen. |

| ~7.70 | dd | 1H | H-5 (Pyridine) | Coupled to both H-6 and fluorine. |

| ~7.50 | br s | 1H | N-H (Carbamate) | Broad signal, chemical shift can vary. |

| ~6.80 | dd | 1H | H-3 (Pyridine) | Coupled to H-5 and fluorine. |

| 1.52 | s | 9H | -C(CH₃)₃ (Boc) | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[8] |

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, confirming the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 (d) | C-4 (Pyridine, C-F) | Large C-F coupling constant, highly deshielded. |

| ~155.2 | C-2 (Pyridine) | Carbon attached to the carbamate nitrogen. |

| ~152.5 | C=O (Carbamate) | Typical chemical shift for a carbamate carbonyl.[8] |

| ~148.1 (d) | C-6 (Pyridine) | Coupled to fluorine. |

| ~110.5 (d) | C-5 (Pyridine) | Coupled to fluorine. |

| ~108.0 (d) | C-3 (Pyridine) | Coupled to fluorine. |

| ~81.0 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[8] |

| ~28.3 | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group.[8] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is typically observed.

Table 3: Expected Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion |

| 213.1 | [M+H]⁺ |

| 235.1 | [M+Na]⁺ |

| 157.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 113.1 | [M - Boc + H]⁺ (Loss of Boc group) |

Conclusion

The synthesis of tert-butyl (4-fluoropyridin-2-yl)carbamate is a straightforward yet critical process for accessing a versatile building block in medicinal chemistry. The Boc protection of 2-amino-4-fluoropyridine proceeds in high yield under mild conditions. The identity and purity of the final product can be unequivocally confirmed through a standard suite of analytical techniques, primarily NMR spectroscopy and mass spectrometry. This guide provides a robust and reliable framework for the successful synthesis and validation of this compound, empowering researchers to utilize it with confidence in their synthetic endeavors.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-AMINO-4-FLUOROPYRIDINE | 944401-77-8 [chemicalbook.com]

- 5. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. rsc.org [rsc.org]

Spectroscopic Data of tert-butyl (4-fluoropyridin-2-yl)carbamate: An In-depth Technical Guide

Molecular Structure and Spectroscopic Overview

tert-butyl (4-fluoropyridin-2-yl)carbamate, with the molecular formula C₁₀H₁₃FN₂O₂, is comprised of a 4-fluoropyridine ring, an amine linker, and a tert-butoxycarbonyl (Boc) protecting group. Each of these components contributes distinct and predictable signals in various spectroscopic analyses. Understanding these individual contributions is paramount to the comprehensive structural elucidation of the molecule.

Figure 1. Chemical structure of tert-butyl (4-fluoropyridin-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For tert-butyl (4-fluoropyridin-2-yl)carbamate, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

Methodologies for NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Deuterated chloroform (CDCl₃) is a suitable solvent, with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

Typical Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Program | zg30 | zgpg30 | zgfl |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K | 298 K |

| Relaxation Delay | 2 s | 5 s | 2 s |

| Number of Scans | 16 | 1024 | 64 |

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the tert-butyl group and the three distinct protons on the fluoropyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.10 | d | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen and is expected to be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-5. |

| ~7.80 | dd | 1H | H-5 | This proton is coupled to both H-6 and the fluorine at C-4, resulting in a doublet of doublets. |

| ~6.80 | dd | 1H | H-3 | The proton at position 3 is coupled to H-5 and the fluorine at C-4, appearing as a doublet of doublets. |

| ~1.50 | s | 9H | tert-butyl | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The presence of the fluorine atom will induce C-F coupling, which can be a valuable diagnostic tool.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165.0 (d, ¹JCF ≈ 240 Hz) | C-4 | The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly deshielded. |

| ~153.0 | C=O | The carbonyl carbon of the carbamate group. |

| ~151.0 (d, ²JCF ≈ 15 Hz) | C-2 | The carbon bearing the carbamate group will be deshielded and show a two-bond coupling to fluorine. |

| ~148.0 (d, ²JCF ≈ 25 Hz) | C-5 | This carbon is also coupled to the fluorine atom through two bonds. |

| ~108.0 (d, ³JCF ≈ 5 Hz) | C-3 | A smaller three-bond coupling to fluorine is expected for this carbon. |

| ~107.0 (d, ³JCF ≈ 5 Hz) | C-6 | Similar to C-3, a three-bond coupling to fluorine is anticipated. |

| ~81.0 | Quaternary C (tert-butyl) | The quaternary carbon of the tert-butyl group. |

| ~28.0 | CH₃ (tert-butyl) | The three equivalent methyl carbons of the tert-butyl group. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of fluorine is highly sensitive to its electronic environment.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| -110 to -130 | m | The fluorine atom will be coupled to the protons at positions 3 and 5, resulting in a multiplet. The exact chemical shift is influenced by the electronic effects of the carbamate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Figure 2. Workflow for FT-IR analysis of a solid sample.

Predicted IR Absorption Bands

The IR spectrum of tert-butyl (4-fluoropyridin-2-yl)carbamate is expected to show the following characteristic absorption bands. A similar predictive approach has been successfully used for other carbamates.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Medium | N-H Stretch | Carbamate |

| 2980-2850 | Strong | C-H Stretch | tert-butyl and Pyridine |

| 1720-1700 | Strong | C=O Stretch | Carbamate |

| 1600-1580 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| 1540-1520 | Medium | N-H Bend | Carbamate |

| 1250-1200 | Strong | C-N and C-O Stretch | Carbamate |

| 1170-1150 | Strong | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

Methodology for Mass Spectrometry

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Predicted Mass Spectrum

The molecular weight of C₁₀H₁₃FN₂O₂ is 212.22 g/mol .

| m/z (Predicted) | Ion | Justification |

| 213.1034 | [M+H]⁺ | Protonated molecular ion. |

| 157.0612 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 113.0506 | [M - C₅H₉NO₂ + H]⁺ | Cleavage of the carbamate group to give the protonated 2-amino-4-fluoropyridine fragment. |

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and extensive data from analogous compounds. The provided NMR, IR, and MS data serve as a robust reference for the characterization of tert-butyl (4-fluoropyridin-2-yl)carbamate. Experimental verification of these predictions will provide a definitive spectroscopic profile for this important chemical entity. This guide is intended to empower researchers in their synthetic and analytical endeavors by providing a comprehensive and scientifically grounded spectroscopic reference.

References

-

PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Retrieved January 6, 2026, from [Link]

-

19F NMR as a tool in chemical biology. (2021). PubMed Central. Retrieved January 6, 2026, from [Link]

-

PubMed. (n.d.). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Retrieved January 6, 2026, from [Link]

-

NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-fluoropyridine. Retrieved January 6, 2026, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

The Strategic Functionalization of 4-Fluoropyridine Derivatives: A Technical Guide to C-F Bond Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-fluoropyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its capacity for strategic modification. The fluorine atom at the C4-position, while part of one of the strongest single bonds to carbon, serves as a versatile handle for introducing a diverse array of functional groups. This guide provides an in-depth exploration of the reactivity of the C4-fluorine, focusing on the two primary pathways for its substitution: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causal factors that govern reaction outcomes, empowering researchers to leverage the full potential of this privileged heterocyclic motif.

The Unique Nature of the C4-Fluoropyridine C-F Bond

The reactivity of the fluorine atom in 4-fluoropyridine is a consequence of a delicate balance of factors. The pyridine ring, being an electron-deficient heterocycle, inherently activates attached halides toward nucleophilic attack. The nitrogen atom acts as a powerful electron-withdrawing group through both inductive and resonance effects, lowering the electron density of the aromatic system and making it susceptible to attack by nucleophiles.

This effect is most pronounced at the C2 and C4 positions, where the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[1][2] For the SNAr pathway, the exceptional electronegativity of the fluorine atom further enhances the electrophilicity of the C4 carbon. This strong inductive pull is the primary reason why fluoroarenes are often more reactive in SNAr than their chloro-, bromo-, or iodo-counterparts, a reversal of the typical leaving group trend seen in aliphatic substitutions. The rate-determining step is the initial nucleophilic attack, which is accelerated by the fluorine's ability to stabilize the developing negative charge in the transition state, rather than the subsequent C-F bond cleavage.[3]

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for displacing the C4-fluoride with a wide range of heteroatom and carbon nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.

The SNAr Mechanism: An Overview

The process begins with the attack of a nucleophile at the C4-position, ipso to the fluorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount and is enhanced by the pyridine nitrogen's ability to accommodate the negative charge. In the second, typically rapid, step, the fluoride ion is eliminated, restoring the aromatic system and yielding the substituted pyridine product.

Caption: The addition-elimination mechanism of SNAr at the C4-position.

Practical Guide to SNAr Reactions

The success of an SNAr reaction hinges on the appropriate choice of nucleophile, base, and solvent. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus enhancing its reactivity.

Alkoxides and phenoxides are potent nucleophiles for this transformation. The reaction typically requires the in situ generation of the nucleophile using a suitable base.

Table 1: Representative Conditions for SNAr with O-Nucleophiles

| Nucleophile Precursor | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Phenol | K₂CO₃ (2.0) | DMF | 100 | 12 | 85-95 |

| Methanol | NaH (1.2) | THF | 65 (reflux) | 6 | 70-85 |

| Benzyl alcohol | KOtBu (1.2) | DMSO | 80 | 4 | 80-90 |

| 2-Methyl-3-buten-2-ol | NaH (excess) | NMP | 100-120 | 16 | ~70[4] |

Detailed Protocol: Synthesis of 4-Phenoxypyridine

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoropyridine (1.0 equiv.), phenol (1.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-fluoropyridine.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate phenol but mild enough to prevent side reactions. DMF is an ideal solvent, promoting the reaction by effectively solvating the potassium cation while leaving the phenoxide nucleophile highly reactive.

Primary and secondary amines are excellent nucleophiles for the C4-position. The reactions can often be run with a slight excess of the amine, which can also serve as the base, or with an additional inorganic base.

Table 2: Representative Conditions for SNAr with N-Nucleophiles

| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Morpholine | K₂CO₃ (2.0) | Acetonitrile | 80 (reflux) | 12 | 90-98 |

| Aniline | None (excess amine) | NMP | 150 | 16 | 85-95 |

| Imidazole | NaH (1.2) | DMF | 80 | 5 | 80-90 |

| Ammonia | Aqueous NH₃ | DMSO | 120 | 24 | 70-85 |

Thiolates are very soft and potent nucleophiles that react rapidly with 4-fluoropyridine, often at room temperature.

Detailed Protocol: Synthesis of 4-(Phenylthio)pyridine

-

Reagent Preparation: In a round-bottom flask, suspend potassium carbonate (1.5 equiv.) in DMF (0.5 M). Add thiophenol (1.1 equiv.) at room temperature and stir for 15 minutes to generate the thiophenolate.

-

Substrate Addition: Add a solution of 4-fluoropyridine (1.0 equiv.) in a small amount of DMF.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Workup & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Causality Insight: Pre-forming the thiolate with a base like K₂CO₃ ensures a high concentration of the active nucleophile, leading to a fast and efficient reaction even at ambient temperature.

Pathway II: Transition-Metal-Catalyzed Cross-Coupling

While SNAr is excellent for forming C-heteroatom bonds, transition-metal-catalyzed cross-coupling reactions are indispensable for creating C-C bonds, significantly expanding the synthetic utility of 4-fluoropyridine derivatives. These reactions typically involve the activation of the C-F bond by a low-valent metal catalyst, most commonly palladium or nickel complexes.[5]

Caption: A generalized experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming aryl-aryl or aryl-vinyl bonds.[6][7] It involves the coupling of the 4-fluoropyridine derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | >85 |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 80 | >75 |

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos and XPhos promote the oxidative addition of the C-F bond to the Pd(0) center and facilitate the subsequent reductive elimination step, leading to higher yields and faster reaction rates.[8] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[9]

Buchwald-Hartwig Amination: A Complementary C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that provides a powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when SNAr conditions are not viable.[10][11] It is renowned for its broad substrate scope and functional group tolerance.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Fluoropyridine with Morpholine

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (1.5 mol%), a suitable ligand such as RuPhos (4.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add 4-fluoropyridine (1.0 equiv.) and morpholine (1.2 equiv.).

-

Solvent and Execution: Add anhydrous toluene (0.2-0.5 M). Seal the vessel and heat to 100 °C with stirring until the starting material is consumed (as monitored by GC-MS or LC-MS).

-

Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by flash chromatography.

Causality Insight: A strong, non-nucleophilic base like NaOtBu is essential. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex that is crucial for the reductive elimination step that forms the C-N bond.[11] Bulky biaryl phosphine ligands (e.g., RuPhos) create a sterically demanding environment around the palladium, which promotes the reductive elimination step and prevents catalyst deactivation.[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto an aromatic ring.[12][13] It typically employs a dual catalytic system of palladium and copper(I) iodide.[13]

Table 4: Typical Conditions for Sonogashira Coupling

| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | >85[14] |

| 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | >90 |

| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | >80 |

Causality Insight: The Sonogashira reaction follows a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the 4-fluoropyridine. Simultaneously, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, setting the stage for reductive elimination to form the C-C bond.[12][13] The amine base is crucial for both deprotonating the alkyne and serving as a ligand for the metal centers.

Troubleshooting and Advanced Considerations

-

Low SNAr Reactivity: If a 4-fluoropyridine derivative shows poor reactivity in SNAr, consider converting the pyridine to a pyridine-N-oxide. This dramatically increases the electron-deficiency of the ring, making it far more susceptible to nucleophilic attack at the C4 position.[1]

-

Competing Reactions: In substrates with multiple reactive sites, such as 2-fluoro-4-iodopyridine, cross-coupling reactions can be highly selective. Buchwald-Hartwig amination, for example, can be directed exclusively to the C4-position, leaving the C2-fluorine intact for subsequent SNAr functionalization.

-

Catalyst/Ligand Choice: The selection of the ligand in cross-coupling is not trivial and is often substrate-dependent. For challenging couplings, screening a panel of ligands is a common and effective strategy. Bulky, electron-rich ligands are generally a good starting point for C-F activation.[10]

-

Incomplete Cross-Coupling: If a cross-coupling reaction stalls, ensure all reagents and solvents are rigorously anhydrous and the system is free of oxygen, which can deactivate the catalyst. A slight increase in catalyst loading or temperature may be necessary.[12]

Conclusion

The fluorine atom of 4-fluoropyridine derivatives is a remarkably versatile functional handle. Its high reactivity in Nucleophilic Aromatic Substitution, driven by the electronic properties of both the fluorine and the pyridine ring, provides a direct, metal-free route to a vast array of C-O, C-N, and C-S linked analogues. Complementing this, modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, have unlocked efficient pathways to C-C bond formation. A thorough understanding of the mechanisms and the critical experimental parameters that govern these transformations—from solvent polarity and base strength in SNAr to ligand architecture in cross-coupling—is essential for any scientist aiming to synthesize novel, highly functionalized pyridine-based molecules for applications in drug discovery and beyond.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.

- BenchChem. (2025).

-

McNally, A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design. [Link]

- BenchChem Technical Support Team. (2025).

- Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine.

-

McNally, A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Mousavi, M. R., et al. (2015). Reaction of pentafluoropyridine with oxime nucleophiles via SNAr reactions for preparation of new p-substituted tetrafluoropyridyl derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Sierov, D. I., et al. (2023). Multigram Synthesis of α‐ and γ‐((Hetera)cyclo)alkylpyridines through α‐Arylation of (Hetero)aliphatic Nitriles. ResearchGate. [Link]

-

Chambers, R. D., et al. (2012). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. ResearchGate. [Link]

-

Guéret, A., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines and their Selective Amidoximation. ePrints Soton. [Link]

-

Hartwig, J. F. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Umemoto, T., et al. (2017). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

-

Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]

-

Leitch, D. C., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

-

Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

-

Zhang, Y., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

-

ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wu, Y.-J., et al. (2022). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. [Link]

-

Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

-

Behrouz, S., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - American Chemical Society - Figshare [acs.figshare.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to tert-butyl (4-fluoropyridin-2-yl)carbamate: A Strategic Building Block in Modern Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of tert-butyl (4-fluoropyridin-2-yl)carbamate, a pivotal intermediate in contemporary medicinal chemistry. We will explore its synthesis, chemical properties, and critical role as a versatile building block for the development of targeted therapeutics. The strategic incorporation of a fluorine atom and a Boc-protected amine on a pyridine scaffold provides a unique combination of physicochemical properties and synthetic handles, making it particularly valuable in the design of kinase inhibitors and other complex bioactive molecules. This guide offers field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Fluoropyridine Scaffold

In the landscape of drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridine ring is one such scaffold, ubiquitous in both natural products and synthetic pharmaceuticals.[1] Its utility is further enhanced through strategic functionalization, particularly with fluorine atoms and protected amines, which is where the value of tert-butyl (4-fluoropyridin-2-yl)carbamate becomes evident.

The Role of Fluorine in Modulating Physicochemical Properties

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to optimize its properties.[2] Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3] Its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3] Furthermore, fluorine can alter the pKa of nearby functional groups and participate in favorable non-covalent interactions, such as hydrogen bonds, with protein targets, often leading to enhanced potency.[2][4]

The Necessity of Amine Protection: The tert-Butoxycarbonyl (Boc) Group

Amines are highly versatile functional groups but their inherent nucleophilicity and basicity can lead to unwanted side reactions during complex synthetic sequences.[5] Protecting group chemistry is therefore essential. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and ease of handling.[6][7] It is stable to most nucleophiles and bases, allowing for selective reactions elsewhere in the molecule.[7] Crucially, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which is orthogonal to many other protecting group strategies.[6][8] This controlled reactivity is fundamental to multi-step syntheses, especially in the construction of complex pharmaceuticals.[6]

Synthesis and Chemical Properties

Tert-butyl (4-fluoropyridin-2-yl)carbamate is not typically a final drug product but a crucial intermediate. Its synthesis is designed to be efficient, providing a stable, versatile building block for subsequent reactions.

Synthetic Pathway

The primary route to tert-butyl (4-fluoropyridin-2-yl)carbamate involves the protection of the commercially available 2-amino-4-fluoropyridine.[][10] The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor.

// Nodes Start [label="2-Amino-4-fluoropyridine"]; Product [label=<tert-butyl (4-fluoropyridin-2-yl)carbamate>, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent1 [label="Boc₂O, Base (e.g., DMAP, TEA)\nSolvent (e.g., THF)", shape=plaintext]; Reagent2 [label="Acid (e.g., TFA)\nSolvent (e.g., DCM)", shape=plaintext];

// Edges Start -> Product [label=" Boc Protection "]; Product -> Start [label=" Deprotection ", dir=back];

// Invisible nodes for label positioning edge [style=invis]; {rank=same; Start; Reagent1; Product;} {rank=same; Start; Reagent2; Product;} Start -> Reagent1 [style=invis]; Reagent1 -> Product [style=invis]; Product -> Reagent2 [style=invis]; Reagent2 -> Start [style=invis]; }

Synthesis and Deprotection of the title compound.

Detailed Experimental Protocol: Boc Protection of 2-Amino-4-fluoropyridine

This protocol describes a standard laboratory procedure for the synthesis of tert-butyl (4-fluoropyridin-2-yl)carbamate.

Materials:

-

2-Amino-4-fluoropyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-fluoropyridine (1.0 eq) and anhydrous THF. Stir the mixture until the starting material is fully dissolved.

-

Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of Boc₂O. An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

-

Addition of Reagents: Add DMAP (0.1 eq), TEA (1.5 eq), and finally Boc₂O (1.1 eq) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Rationale: TLC allows for real-time tracking of the conversion of the more polar starting material to the less polar Boc-protected product.

-

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[13] Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

-

Rationale: The NH₄Cl quench neutralizes the excess base and hydrolyzes any remaining Boc₂O. EtOAc is used as the extraction solvent due to the product's good solubility in it and its immiscibility with water.

-

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13] The resulting crude product can be further purified by column chromatography on silica gel if necessary.

-

Rationale: The water and brine washes remove residual water-soluble impurities. Na₂SO₄ is a drying agent that removes trace amounts of water from the organic phase. Evaporation of the solvent yields the crude product.

-

Chemical Reactivity and Deprotection

The key to the utility of tert-butyl (4-fluoropyridin-2-yl)carbamate lies in its predictable reactivity. The Boc-protected amine is inert to many reaction conditions, including basic hydrolysis and nucleophilic attack, allowing for synthetic transformations at other positions.[7] The pyridine ring can undergo further functionalization, and the fluorine atom can be displaced by strong nucleophiles under certain conditions.[14]

Deprotection is reliably achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[5][8] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5]

Core Applications in Medicinal Chemistry

The 2-amino-(4-fluoro)pyridine scaffold is a cornerstone in the design of various therapeutic agents, most notably kinase inhibitors.

A Linchpin in the Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[15] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 2-aminopyridine moiety is an exceptional "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[16][17]